3-[8,9-Dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[8,9-Dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether is a complex organic compound with a unique structure that combines multiple aromatic and heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[8,9-Dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine structure, followed by the introduction of the dimethyl and methylphenyl groups through various substitution reactions. The final step involves the etherification of the phenyl group with methyl ether under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[8,9-Dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or reduce any present nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-[8,9-Dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-[8,9-Dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This can result in therapeutic effects, making it a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
- 3-[8,9-Dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl ethyl ether
- 3-[8,9-Dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl propyl ether
Uniqueness
The uniqueness of 3-[8,9-Dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from similar compounds with different substituents.
Properties
Molecular Formula |
C23H21N5O |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
10-(3-methoxyphenyl)-11,12-dimethyl-4-(2-methylphenyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C23H21N5O/c1-14-8-5-6-11-19(14)21-25-23-20-15(2)16(3)28(22(20)24-13-27(23)26-21)17-9-7-10-18(12-17)29-4/h5-13H,1-4H3 |
InChI Key |
JSTUOLNQKFMZEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C=NC4=C(C3=N2)C(=C(N4C5=CC(=CC=C5)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.